3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine
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Description
3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine is a useful research compound. Its molecular formula is C25H24ClN3O3S and its molecular weight is 482. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of quinazoline derivatives, including variations with chlorophenyl and methoxy groups, have been a significant focus. These compounds were synthesized through processes like cyclization and etheration, and their structures were elucidated using various analytical techniques such as IR, NMR, MS, and elemental analysis (Yan et al., 2013); (Yan & Ouyang, 2013).
Biological Activities
- The biological activities of quinazoline derivatives have been extensively explored, with studies showing various compounds exhibiting significant analgesic, anti-inflammatory, and antihistaminic activities. These activities were assessed through in vivo and in vitro methods, highlighting the potential of these compounds as therapeutic agents (Alagarsamy et al., 2011); (Osarodion, 2023).
Structural Studies
- Research into the structural aspects of quinazoline derivatives, including studies on molecular conformation and interactions such as hydrogen bonding and pi-stacking, provides insights into the chemical properties and stability of these compounds. These structural analyses contribute to a deeper understanding of their reactivity and potential applications in various fields (Cruz et al., 2006).
Antitumor Activities
- Some quinazoline derivatives have been evaluated for their antitumor activities, showing promising results against specific cancer cell lines. The synthesis methods and preliminary bioassays indicate the potential of these compounds as antitumor agents, further highlighting their significance in medicinal chemistry research (Gui-ping, 2012).
Novel Synthesis Approaches
- Innovative synthesis methods for quinazoline derivatives have been developed, including the use of specific reagents and reaction conditions to achieve desired modifications. These methods enhance the versatility and applicability of quinazoline derivatives in scientific research, paving the way for the discovery of new compounds with varied biological activities (Mizuno et al., 2006).
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-30-18-9-6-7-16(11-18)15-33-25-28-21-13-23(32-3)22(31-2)12-19(21)24(27)29(25)14-17-8-4-5-10-20(17)26/h4-13,27H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVRMOWUUPOKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC=CC=C4Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.